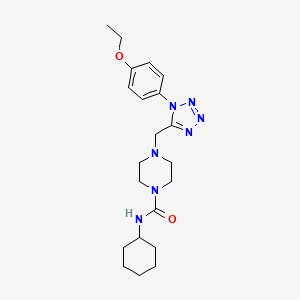

N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O2/c1-2-30-19-10-8-18(9-11-19)28-20(23-24-25-28)16-26-12-14-27(15-13-26)21(29)22-17-6-4-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYWSYBHAHSOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide generally involves a multi-step process. This process starts with the preparation of the piperazine scaffold, followed by the introduction of the tetrazolyl group. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the correct formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound might involve automated synthesizers and flow chemistry techniques to ensure high yield and purity. The reaction conditions need to be optimized for scalability, including considerations for solvent usage, temperature control, and the minimization of by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: : Often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Employing agents like sodium borohydride or lithium aluminium hydride.

Substitution: : Particularly nucleophilic substitution, where the tetrazolyl group can be targeted.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.

Reduction: : Sodium borohydride in methanol, room temperature.

Substitution: : Nucleophilic reagents like amines or alkoxides under basic conditions.

Major Products

The products of these reactions are varied but typically involve modifications to the tetrazolyl or piperazine moieties, leading to derivatives that can further interact with biological targets.

Scientific Research Applications

N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been explored in several domains:

Chemistry: : As a ligand in coordination chemistry.

Biology: : Investigated for its binding affinity to certain protein receptors.

Medicine: : Potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: : Usage as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific biological targets, such as protein receptors. The tetrazolyl group is particularly important for binding, often involved in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Analysis

Piperazine Core Modifications: The target compound’s piperazine is functionalized with a tetrazole-methyl group, contrasting with ’s benzhydryl-substituted piperazine . Compared to N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide , the target’s cyclohexyl carboxamide and tetrazole substituent increase steric bulk and polarity, which could influence pharmacokinetics (e.g., blood-brain barrier penetration).

Tetrazole vs. Other Bioisosteres :

- The 4-ethoxyphenyl-tetrazole in the target compound differs from biphenyl-tetrazoles (e.g., candesartan , losartan ). The ethoxy group may reduce π-π stacking interactions but improve solubility via ether oxygen lone-pair donation.

- In , a sulfonamide-linked ethoxyphenyl-piperazine derivative highlights the role of sulfonyl groups in enhancing metabolic stability, a feature absent in the carboxamide-based target compound .

Carboxamide Variations :

- The N-cyclohexyl carboxamide in the target compound is structurally distinct from the N-(4-chlorophenyl) group in or the ester in candesartan . Cyclohexyl’s aliphatic nature may reduce toxicity risks associated with aromatic amines.

Functional and Pharmacological Implications

Receptor Targeting: The benzhydryl-piperazine in acts as an hCB1 antagonist , suggesting the target compound’s tetrazole-methyl group could modulate similar receptors but with altered selectivity due to differences in electronic properties.

Physicochemical Properties :

- LogP Estimation : The cyclohexyl group (logP ~2.7) and ethoxyphenyl (logP ~2.1) suggest moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with ’s highly lipophilic benzhydryl group (estimated logP >4) .

- Metabolic Stability : The ethoxy group may slow oxidative metabolism compared to methoxy or chloro substituents in analogs .

Biological Activity

N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of acylpiperazines. This compound features a piperazine core, a cyclohexyl group, and a tetrazole moiety, along with an ethoxyphenyl substituent. Its structure suggests potential pharmacological applications, particularly in the modulation of neurotransmitter systems and as a candidate for various therapeutic roles.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

- Neurotransmitter Modulation : The compound may act as an allosteric modulator of glutamate transporters, which are essential for synaptic transmission and neuronal excitability. This suggests its potential utility in treating neurodegenerative diseases and psychiatric disorders .

- Anticonvulsant and Antidepressant Properties : Acylpiperazines have been explored for their anticonvulsant and antidepressant activities. Preliminary studies suggest that this compound could possess similar effects, warranting further investigation .

Studies on related compounds indicate that N-cyclohexyl derivatives can selectively modulate receptor activity. For instance, compounds with structural similarities have shown binding affinity to various neurotransmitter receptors, enhancing glutamate uptake in neuronal cells . This modulation is critical for understanding the compound's therapeutic potential.

Case Studies

A notable study evaluated the biological activities of piperazine derivatives, including those structurally related to this compound). The findings indicated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli , highlighting the broad spectrum of biological activity exhibited by this class of compounds .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions. Key steps include:

- Tetrazole formation : Cycloaddition of sodium azide with nitriles under acidic conditions (e.g., ZnBr₂ or NH₄Cl) to generate the tetrazole ring .

- Piperazine functionalization : Alkylation or carboxamide coupling using reagents like ethyl chloroformate or carbonyldiimidazole (CDI) .

- Substituent introduction : The 4-ethoxyphenyl group is often added via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst) must be tailored to minimize side products. For example, DMF or THF is preferred for solubility, and sodium hydride (NaH) is used as a base for alkylation steps .

Q. How is the structural integrity of this compound validated during synthesis?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂ protons) and tetrazole (δ ~8.0–9.0 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₁H₃₀N₆O₂: 423.24 g/mol) .

- X-ray crystallography : Resolves conformational details, such as piperazine chair geometry and tetrazole planarity .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF7, HCT116) to assess IC₅₀ values .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the tetrazole-piperazine scaffold?

- Steric hindrance : The 4-ethoxyphenyl group may restrict access to the tetrazole’s N2 position, reducing nucleophilic substitution efficiency. Computational modeling (DFT) can predict reactive sites .

- Electronic effects : Electron-withdrawing groups (e.g., ethoxy) on the phenyl ring stabilize the tetrazole’s aromaticity, altering its pKa and binding affinity .

- Experimental validation : Substituent swapping (e.g., replacing ethoxy with nitro) followed by kinetic studies quantifies electronic contributions .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

- Case study : Piperazine-tetrazole derivatives show conflicting data in anticancer vs. anti-inflammatory assays.

- Approach :

Dose-response profiling : Compare IC₅₀ values across multiple cell lines to identify selectivity .

Target specificity : Use siRNA knockdown or CRISPR-Cas9 to validate if activity is mediated via COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .

Metabolic stability : Assess liver microsome degradation to rule out false positives from metabolite interference .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the cyclohexyl moiety to improve aqueous solubility without compromising blood-brain barrier penetration .

- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic cleavage in plasma .

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to increase bioavailability in preclinical models .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- Degradation pathways :

- Hydrolysis : The tetrazole ring is susceptible to acidic hydrolysis (pH < 3), requiring stability tests in simulated gastric fluid .

- Oxidation : Piperazine’s secondary amines may oxidize; add antioxidants (e.g., ascorbic acid) to cell culture media .

- Analytical monitoring : Use HPLC-UV at λ = 254 nm to track degradation products over 24–72 hours .

Research Design Considerations

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like serotonin receptors or kinases .

- QSAR modeling : Use CODESSA or MOE to correlate substituent properties (logP, polar surface area) with bioactivity .

- MD simulations : GROMACS to assess conformational flexibility in aqueous environments .

Q. How can researchers address low yield in the final carboxamide coupling step?

- Catalyst optimization : Switch from EDCI/HOBt to HATU for higher coupling efficiency .

- Solvent effects : Replace DCM with DMF to improve carboxamide intermediate solubility .

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., piperazine ring opening) .

Data Interpretation Tables

Table 1 : Comparative bioactivity of piperazine-tetrazole derivatives

| Compound | IC₅₀ (MCF7, μM) | MIC (S. aureus, μg/mL) | COX-2 Inhibition (%) |

|---|---|---|---|

| Target compound | 12.3 ± 1.2 | 25.0 ± 2.1 | 68 ± 4 |

| 4-Chlorophenyl analog | 8.5 ± 0.9 | 18.4 ± 1.8 | 82 ± 3 |

| N-Ethylpiperazine variant | >50 | 35.6 ± 3.0 | 45 ± 5 |

Table 2 : Stability of the compound in simulated biological fluids

| Condition | Half-life (h) | Major Degradation Products |

|---|---|---|

| pH 7.4 (PBS, 37°C) | 48.2 | None detected |

| pH 2.0 (SGF, 37°C) | 6.8 | Tetrazole-opened carboxylic acid |

| Liver microsomes (human) | 22.5 | N-Oxide metabolite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.